molecular formula C10H5FN2O4 B11872073 7-Fluoro-8-nitroquinoline-4-carboxylic acid

7-Fluoro-8-nitroquinoline-4-carboxylic acid

Katalognummer: B11872073
Molekulargewicht: 236.16 g/mol
InChI-Schlüssel: HCBZSZPHSCBRFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-8-nitroquinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C10H5FN2O4. This compound is notable for its unique structural features, which include a fluorine atom at the 7th position and a nitro group at the 8th position on the quinoline ring. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-8-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, each with unique chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-8-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Fluoro-8-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with enzymes and other proteins, inhibiting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 7-Fluoroquinoline-4-carboxylic acid
  • 8-Nitroquinoline-4-carboxylic acid
  • 7-Fluoro-8-aminoquinoline-4-carboxylic acid

Comparison: Compared to these similar compounds, 7-Fluoro-8-nitroquinoline-4-carboxylic acid is unique due to the presence of both fluorine and nitro groups. This dual modification imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H5FN2O4

Molekulargewicht

236.16 g/mol

IUPAC-Name

7-fluoro-8-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5FN2O4/c11-7-2-1-5-6(10(14)15)3-4-12-8(5)9(7)13(16)17/h1-4H,(H,14,15)

InChI-Schlüssel

HCBZSZPHSCBRFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=NC=CC(=C21)C(=O)O)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.